molecular formula C20H19N5O3 B2501975 3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1251673-16-1

3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No. B2501975
CAS RN: 1251673-16-1
M. Wt: 377.404
InChI Key: QJRSORIEJWWIJY-UHFFFAOYSA-N
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Description

The compound 3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic molecule that contains both triazole and oxadiazole moieties. These structural features are common in compounds with a variety of biological activities, including antimicrobial and antioxidant properties. The presence of a benzyl group and dimethoxyphenyl ring may further influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole derivatives often involves the reaction of appropriate hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. For instance, the synthesis of 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives involves acid hydrolysis and subsequent ring transformation . Similarly, the synthesis of 1,3,4-oxadiazole derivatives can be achieved through the reaction of benzoimidazole-2-carbohydrazide with various aldehydes, followed by cyclization . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles and related compounds has been extensively studied. For example, the structure of 3-oxo-4-amino-1,2,3-oxadiazole derivatives has been characterized using spectroscopy and theoretical calculations . The molecular structure of 1,2,4-oxadiazoles is also influenced by the presence of substituents, which can affect the stability and reactivity of the compound .

Chemical Reactions Analysis

1,2,4-oxadiazoles undergo a variety of chemical reactions. For instance, photolysis of 1,3,4-oxadiazoles in alcohols can lead to heterolytic addition followed by cycloelimination, yielding products such as benzoic acid ester and benzonitrile imine . The reactivity of 1,2,4-oxadiazoles with benzyl alcohol and benzylamine has been shown to produce aryl nitriles and other products, suggesting a potential pathway for functionalization of the oxadiazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect the compound's acid/base stability, as seen in the pronounced acid/base stability of 3-oxo-1,2,3-oxadiazoles . The substituents on the oxadiazole ring can also impact the compound's solubility, melting point, and other physical properties. The antioxidant activity of oxadiazole derivatives has been demonstrated, with some compounds showing significant activity in in vitro assays10.

Scientific Research Applications

Photolytic Transformations and Applications

The study by Tsuge, Oe, and Tashiro (1977) explored the photolysis of 1,3,4-oxadiazoles in alcohols, revealing mechanisms that could be applicable to derivatives such as 3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole. This research provides insights into the photolytic transformations that these compounds undergo, potentially informing photochemical applications and the synthesis of novel compounds through photolysis (Tsuge, Oe, & Tashiro, 1977).

Corrosion Inhibition

The corrosion inhibition properties of 1,3,4-oxadiazole derivatives were investigated by Ammal, Prajila, and Joseph (2018), who found that these compounds, through physicochemical and theoretical studies, offer significant protection against corrosion for mild steel in sulphuric acid environments. This application is vital for industrial applications where corrosion resistance is crucial (Ammal, Prajila, & Joseph, 2018).

Antimicrobial and Anti-Proliferative Activities

Research by Al-Wahaibi et al. (2021) on N-Mannich bases of 1,3,4-oxadiazole, including derivatives similar to the compound , showcased their antimicrobial and anti-proliferative activities. These compounds were effective against a range of bacteria and fungi, as well as showing potential in inhibiting the growth of various cancer cell lines, highlighting their therapeutic potential (Al-Wahaibi et al., 2021).

Synthesis and Characterization of Derivatives

Mikhailov et al. (2018) synthesized 2-aryl-5-(2,6-dimethoxyphenyl)-1H-1,3,4-oxadiazoles and investigated their spectral luminescent properties. This research is indicative of the potential for synthesizing and characterizing derivatives of 3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole for use in optical materials or sensors (Mikhailov et al., 2018).

Antioxidant Activities

The synthesis and evaluation of 1,3,4-oxadiazole derivatives for their antioxidant activities were conducted by Bassyouni et al. (2012), demonstrating the chemical versatility and biological relevance of these compounds. Such studies underscore the potential for using derivatives of the compound for developing antioxidants with medical applications (Bassyouni et al., 2012).

properties

IUPAC Name

3-(1-benzyl-5-methyltriazol-4-yl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-13-18(22-24-25(13)12-14-7-5-4-6-8-14)19-21-20(28-23-19)15-9-16(26-2)11-17(10-15)27-3/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRSORIEJWWIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC=CC=C2)C3=NOC(=N3)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole

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